
8-Benzylamino-7-chloro-5,6-quinolinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(Benzylamino)-7-chloroquinoline-5,6-dione is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(benzylamino)-7-chloroquinoline-5,6-dione typically involves multiple steps. One common method starts with the bromination of 8-hydroxyquinoline using N-bromosuccinimide (NBS) in chloroform to obtain 7-bromoquinolin-8-ol. This intermediate is then treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl), followed by reduction with sodium dithionite (Na2S2O4) in a mixture of tetrahydrofuran (THF) and water to yield 5-amino-7-bromoquinolin-8-ol
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions
8-(Benzylamino)-7-chloroquinoline-5,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can yield different amino derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups at the 7-chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and other applications.
科学研究应用
8-(Benzylamino)-7-chloroquinoline-5,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 8-(benzylamino)-7-chloroquinoline-5,6-dione involves its interaction with specific molecular targets. It is known to bind to DNA and proteins, affecting their function. The compound’s quinoline ring system allows it to intercalate into DNA, disrupting replication and transcription processes. Additionally, it can inhibit certain enzymes, leading to its antimicrobial and anticancer properties .
相似化合物的比较
Similar Compounds
Quinoline: A basic structure with diverse biological activities.
Quinoxaline: Another nitrogen-containing heterocycle with similar applications.
Pyridazine: Known for its pharmacological properties.
Uniqueness
8-(Benzylamino)-7-chloroquinoline-5,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzylamino group enhances its ability to interact with biological targets, making it a valuable compound for research and development.
属性
CAS 编号 |
25943-56-0 |
|---|---|
分子式 |
C16H11ClN2O2 |
分子量 |
298.72 g/mol |
IUPAC 名称 |
8-(benzylamino)-7-chloroquinoline-5,6-dione |
InChI |
InChI=1S/C16H11ClN2O2/c17-12-14(19-9-10-5-2-1-3-6-10)13-11(7-4-8-18-13)15(20)16(12)21/h1-8,19H,9H2 |
InChI 键 |
TWYCUVUPOACXOW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CNC2=C(C(=O)C(=O)C3=C2N=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-([1,1'-Biphenyl]-3-yl)-4H-1-benzopyran-4-one](/img/structure/B11830127.png)
![Indeno[2,1-b]pyran, 4-butyl-2-phenyl-](/img/structure/B11830128.png)
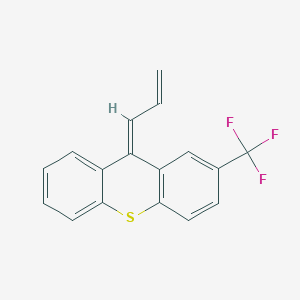
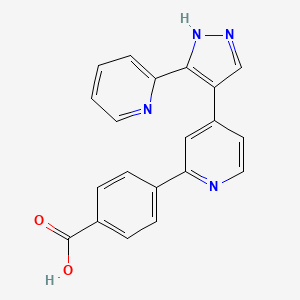

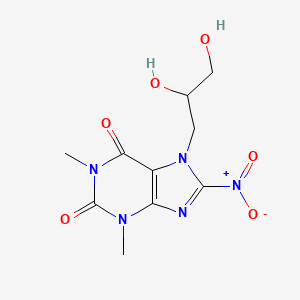
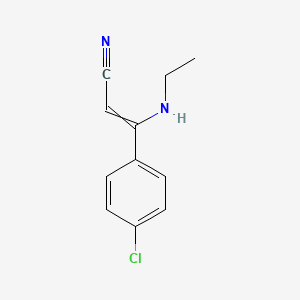

![6-(1H-imidazo[4,5-b]pyridin-2-ylmethyl)-3-(2,4,6-trifluorobenzoyl)-1H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B11830161.png)
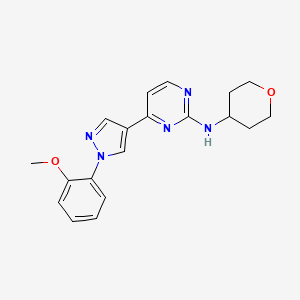
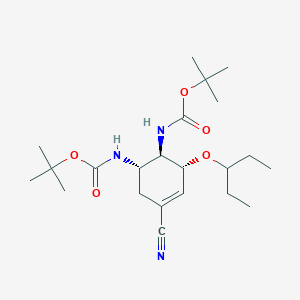
![8-(5-(Pyrimidin-2-yl)pyridin-2-yl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B11830181.png)
![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B11830187.png)

